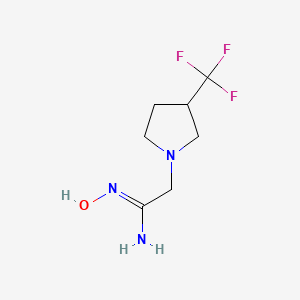

(Z)-N'-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide

Description

Properties

Molecular Formula |

C7H12F3N3O |

|---|---|

Molecular Weight |

211.19 g/mol |

IUPAC Name |

N'-hydroxy-2-[3-(trifluoromethyl)pyrrolidin-1-yl]ethanimidamide |

InChI |

InChI=1S/C7H12F3N3O/c8-7(9,10)5-1-2-13(3-5)4-6(11)12-14/h5,14H,1-4H2,(H2,11,12) |

InChI Key |

VADHCSHBOMDGNN-UHFFFAOYSA-N |

Isomeric SMILES |

C1CN(CC1C(F)(F)F)C/C(=N/O)/N |

Canonical SMILES |

C1CN(CC1C(F)(F)F)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Procedure

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Pyrrolidine ring cyclization | Amino alcohols or haloalkylamines, base, solvent | Formation of 3-(trifluoromethyl)pyrrolidine |

| 2 | Trifluoromethyl group addition | CF₃I or trifluoromethyl sulfonates, catalyst | Introduction of -CF₃ substituent on pyrrolidine |

| 3 | Acetimidamide formation | Hydroxylamine, acylating agent, low temperature (<0°C) | Formation of (Z)-N'-hydroxyacetimidamide moiety |

| 4 | Purification | Chromatography (HPLC), recrystallization | >95% purity, stereochemical integrity maintained |

Reaction Conditions and Optimization

- Temperature: Maintaining low temperatures (−10°C to 0°C) during the acetimidamide formation step is essential to prevent racemization and preserve the (Z)-configuration.

- Catalysts: Palladium on carbon (Pd/C, 5% wt) catalysts improve reduction efficiency in intermediate steps such as reductive amination.

- Solvent Systems: Tetrahydrofuran (THF) mixed with water (4:1 ratio) enhances crystallinity and yield during purification.

Chemical Reaction Analysis

The compound’s reactive sites allow for several chemical transformations:

| Reaction Type | Common Reagents | Reaction Outcome |

|---|---|---|

| Oxidation | Potassium permanganate, CrO₃ | Oxidation of hydroxylamine to nitroso derivatives |

| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Reduction of acetimidamide to amine derivatives |

| Substitution | Amines, thiols under basic conditions | Nucleophilic substitution at pyrrolidine ring |

These reactions are utilized both in synthetic modifications and in studying the compound’s chemical behavior.

Characterization Techniques

- Nuclear Magnetic Resonance (NMR):

¹H and ¹³C NMR spectroscopy confirm the presence of hydroxylamine protons (δ 9.5–10.5 ppm) and trifluoromethyl carbons (δ 120–125 ppm). - Mass Spectrometry (MS):

High-resolution MS validates the molecular weight (~283.12 g/mol for the target compound). - X-ray Crystallography:

Provides definitive stereochemical configuration and hydrogen-bonding patterns in the solid state.

Comparative Data Table: Structural and Functional Features

Research Findings and Industrial Relevance

- Stereochemical Control: Maintaining the (Z)-configuration is crucial for biological activity and is achieved by controlling reaction temperature and employing chiral catalysts.

- Purification: High-performance liquid chromatography (HPLC) and recrystallization provide high purity (>95%) and preserve stereochemical integrity.

- Industrial Production: Scale-up involves optimizing reaction conditions, catalyst loading, and purification steps to maximize yield and minimize impurities.

Summary of Key Preparation Parameters

| Parameter | Optimal Condition | Effect on Synthesis |

|---|---|---|

| Temperature | −10°C to 0°C | Prevents racemization, maintains (Z)-isomer |

| Catalyst | Pd/C (5% wt) | Enhances reduction step efficiency |

| Solvent | THF:Water (4:1) | Improves crystallinity and yield |

| Purification Method | HPLC, recrystallization | Achieves >95% purity and stereochemical purity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

Reduction: Reduction reactions may target the imidamide moiety.

Substitution: The trifluoromethyl group can participate in substitution reactions, particularly under the influence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways. Its trifluoromethyl group can enhance binding affinity and specificity.

Medicine

In medicine, (Z)-N’-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide may have potential as a drug candidate due to its unique structural properties. It could be explored for its activity against various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences between the target compound and related analogs:

Notes:

- The -CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to the ethoxymethyl (-OCH₂CH₃) substituent in , which may increase solubility in polar solvents.

- The piperazine derivative with a tetrahydrofuran (THF) substituent offers a balance between hydrophilicity and steric bulk, influencing pharmacokinetic properties.

Biological Activity

(Z)-N'-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide is a compound of interest in medicinal chemistry due to its unique structural features, including a hydroxylamine functional group and a pyrrolidine ring. This compound is part of a broader class of derivatives that are being investigated for their potential medicinal properties, particularly in drug discovery. The presence of trifluoromethyl and methoxymethyl substituents enhances its chemical reactivity and biological activity.

- Molecular Formula : C9H16F3N3O2

- Molecular Weight : 255.24 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-hydroxyacetimidamide | Hydroxylamine group | Antimicrobial |

| 3-trifluoromethylpyrrolidine | Trifluoromethyl substituent | Anti-inflammatory |

| Methoxy-pyrrolidine derivative | Methoxy group | Anticancer properties |

These compounds highlight the potential multifunctionality of this compound due to its specific combination of functional groups.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes, including cyclooxygenases (COX), which are involved in inflammation.

- Cellular Interaction : The compound may interact with cellular receptors or proteins, influencing pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Activity : A study indicated that hydroxylamine derivatives exhibit significant antimicrobial properties, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Research on trifluoromethyl-substituted pyrrolidines has demonstrated their ability to reduce inflammation in various models, indicating that this compound may possess similar effects.

- Anticancer Properties : Compounds with similar structures have been evaluated for their anticancer activity against various cell lines, showing promise in inhibiting tumor growth.

Q & A

Q. What are the established synthetic routes for (Z)-N'-hydroxy-2-(3-(trifluoromethyl)pyrrolidin-1-yl)acetimidamide, and what reaction conditions are critical for optimal yield?

- Methodological Answer : Synthesis typically involves multi-step routes starting from spirocyclic nitriles or pyrrolidine precursors. Key steps include:

- Reductive amination : Use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce nitriles to amines.

- Functional group introduction : Controlled substitution at the pyrrolidine nitrogen using alkylating agents or electrophiles.

- Stereochemical control : Maintaining the (Z)-configuration requires low-temperature conditions (<0°C) and chiral catalysts .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures ensures >95% purity .

Q. How is this compound characterized structurally and functionally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., hydroxylamine protons at δ 9.5–10.5 ppm; trifluoromethyl at δ 120–125 ppm in ¹³C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₆F₃N₃O₂, calc. 283.12 g/mol) .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns in the solid state .

Q. What are the primary chemical reactions observed for this compound under standard laboratory conditions?

- Methodological Answer :

- Oxidation : Hydroxylamine moiety reacts with H₂O₂ to form nitroso derivatives, monitored by TLC or UV-Vis spectroscopy .

- Reduction : LiAlH₄ reduces the acetimidamide group to an amine, altering bioactivity .

- Substitution : Electrophilic aromatic substitution at the pyrrolidine ring with halogens (e.g., Br₂ in CH₂Cl₂) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve scalability and enantiomeric purity?

- Methodological Answer :

- DoE (Design of Experiments) : Systematic variation of temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) .

- Flow chemistry : Continuous synthesis in microreactors reduces side reactions and improves yield (e.g., 72% yield vs. 58% batch) .

- Chiral resolution : Use of (R)-BINOL-based chiral auxiliaries to enhance enantiomeric excess (ee >98%) .

Q. What mechanistic insights explain the compound’s reactivity in biological systems?

- Methodological Answer :

- Enzyme inhibition : Competitive binding assays (e.g., fluorescence polarization) show nM affinity for cytochrome P450 isoforms due to hydroxylamine’s chelation of heme iron .

- Computational modeling : Density Functional Theory (DFT) calculations reveal transition states for nucleophilic attacks on the acetimidamide group .

Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be resolved?

- Methodological Answer :

- Assay standardization : Use of internal controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3) .

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., oxidized derivatives) that may interfere with activity .

- Cell-line validation : Compare results across multiple lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .

Q. What computational tools are suitable for predicting interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite for binding mode prediction to adenosine A₃ receptors (docking score < −9 kcal/mol) .

- Molecular Dynamics (MD) : GROMACS simulations (50 ns) assess stability of ligand-protein complexes in aqueous environments .

Comparative Analysis Tables

Q. Table 1: Structural and Functional Comparison with Analogues

| Compound Name | Key Structural Features | Biological Activity (IC₅₀) | Unique Advantage | Reference |

|---|---|---|---|---|

| (Z)-N'-hydroxy-2-(3-(CF₃)pyrrolidin) | Trifluoromethyl-pyrrolidine, hydroxylamine | 120 nM (P450 inhibition) | Enhanced metabolic stability | |

| N-Hydroxy-4-(CF₃)pyrrole-2-carboxim | Trifluoromethyl-pyrrole | 450 nM (ROS scavenging) | Higher solubility in polar solvents | |

| 2-(3-Ethoxymethyl-pyrrolidin)-N'-OH | Ethoxymethyl side chain | 890 nM (Antimicrobial) | Broader antibacterial spectrum |

Q. Table 2: Reaction Optimization Parameters

| Variable | Optimal Condition | Effect on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | −10°C to 0°C | Prevents racemization | |

| Catalyst | Pd/C (5% wt) | Increases reduction efficiency | |

| Solvent | THF:Water (4:1) | Enhances crystallinity |

Key Research Gaps and Recommendations

- Stereochemical stability : Investigate long-term storage effects on (Z)-configuration using accelerated degradation studies .

- In vivo pharmacokinetics : Conduct rodent studies to assess bioavailability and metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.